Pholedrine sulphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

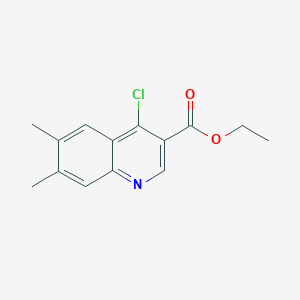

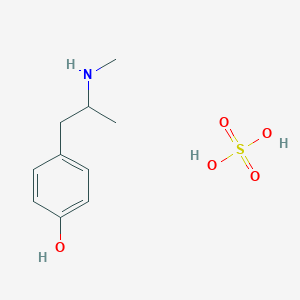

Pholedrine, also known as 4-hydroxy-N-methylamphetamine (4-HMA), 4-hydroxymethamphetamine, and para-hydroxymethamphetamine, is a drug that stimulates the sympathetic nervous system . It is administered as a topical eye drop form for the purpose of dilating the pupil and can be used to diagnose Horner’s syndrome . It is also a major metabolite of methamphetamine .

Molecular Structure Analysis

Pholedrine has a molecular formula of C10H15NO . The molecular weight is 165.2322 . The IUPAC Standard InChI is InChI=1S/C10H15NO/c1-8(11-2)7-9-3-5-10(12)6-4-9/h3-6,8,11-12H,7H2,1-2H3 .科学的研究の応用

Controlled Drug Release

Pholedrine sulphate's applications in controlled drug release have been studied extensively. Coating this compound pellets with various poly(meth)acrylate materials, including Eudragit RS, RL, and E 30D, has shown diverse drug release rates. These coatings can significantly influence the rate of release and provide a pH-independent release in some instances. This versatility in drug release control is critical for targeted medication delivery (Hennig & Kala, 1985).

Influence of Plasticizers on Permeability

The permeability of polymethacrylate films, used in coating this compound pellets, is notably influenced by the addition of plasticizers like PEG 6000, triacetin, and dibuthyl phthalate. These additives can either increase or decrease the film's permeability, affecting how the drug is released from the microdragees. Understanding these interactions is essential for developing effective pharmaceutical formulations (Hennig & Kala, 1986).

Application of Polyethylene Glycol (PEG)

The addition of PEG to poly(meth)acrylate coatings containing this compound significantly impacts drug release. By varying the proportion of PEG, researchers can fine-tune the coating’s permeability. This method is crucial for achieving desired drug release profiles, especially in different pH environments (Hennig & Kala, 1987).

Erosion Tablets with Biological Polymers

This compound has also been used in the preparation of erosion tablets utilizing biological polymers like modified starch products. These investigations are vital for understanding how different auxiliary substances impact drug release, especially in direct compression tablets (Mank, Kala, & Richter, 1989).

Ultrasound Characterization in HPMC Matrices

The advancement of swelling and eroding fronts in Hydroxypropylmethylcellulose (HPMC) matrices containing this compound can be characterized using ultrasound methods. This technique provides a non-invasive way to study drug release dynamics in matrix systems (Konrad, Christ, Zessin, & Cobet, 1998).

Adrenergic Effects on the Female Urethra

This compound's effect on the female urethra was examined, revealing significant changes in urethral pressure profiles upon administration. This study provides insights into the drug's potential medical applications beyond its primary use (Methfessel Hd, 1978).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Pholedrine sulphate involves the conversion of ephedrine to Pholedrine followed by the reaction with sulfuric acid to form Pholedrine sulphate.", "Starting Materials": [ "Ephedrine", "Sulfuric acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Ephedrine is dissolved in methanol and reacted with sodium hydroxide to form the corresponding salt.", "The salt is then reacted with methyl iodide to form N-methyl ephedrine.", "N-methyl ephedrine is then oxidized with potassium permanganate to form Pholedrine.", "Pholedrine is then dissolved in water and reacted with sulfuric acid to form Pholedrine sulphate.", "The resulting Pholedrine sulphate is then purified and isolated." ] } | |

CAS番号 |

6114-26-7 |

分子式 |

C20H32N2O6S |

分子量 |

428.5 g/mol |

IUPAC名 |

4-[2-(methylamino)propyl]phenol;sulfuric acid |

InChI |

InChI=1S/2C10H15NO.H2O4S/c2*1-8(11-2)7-9-3-5-10(12)6-4-9;1-5(2,3)4/h2*3-6,8,11-12H,7H2,1-2H3;(H2,1,2,3,4) |

InChIキー |

WUORSSYNZWHFQY-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC=C(C=C1)O)NC.OS(=O)(=O)O |

正規SMILES |

CC(CC1=CC=C(C=C1)O)NC.CC(CC1=CC=C(C=C1)O)NC.OS(=O)(=O)O |

その他のCAS番号 |

6114-26-7 |

ピクトグラム |

Corrosive; Acute Toxic; Irritant |

関連するCAS |

370-14-9 (Parent) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(4-Methoxybenzoyl)thio]acetic acid](/img/structure/B1366871.png)